molecular formula C9H9NO6 B13153412 Ethyl 2,4-dihydroxy-5-nitrobenzoate

Ethyl 2,4-dihydroxy-5-nitrobenzoate

Cat. No.: B13153412
M. Wt: 227.17 g/mol
InChI Key: OPTURZGUVVSYGS-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-5-nitrobenzoate is a benzoate ester derivative characterized by hydroxyl groups at the 2- and 4-positions and a nitro group at the 5-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, including enhanced polarity due to the hydroxyl groups and electron-withdrawing effects from the nitro substituent. Such compounds are often explored for applications in pharmaceutical intermediates, agrochemicals, or organic synthesis due to their reactivity in electrophilic substitution and hydrogen-bonding interactions .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

ethyl 2,4-dihydroxy-5-nitrobenzoate

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3

InChI Key

OPTURZGUVVSYGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 2,4-dihydroxy-5-nitrobenzoic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common in large-scale production.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid can be used for reduction.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 2,4-dihydroxy-5-nitrobenzoate serves as an intermediate in synthesizing various organic compounds. It is also used in studies involving enzyme inhibition and protein interactions, as well as in the production of dyes, pigments, and other industrial chemicals.

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups are crucial in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibiting enzyme activity or modulating receptor signaling. The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing enzyme activity and receptor signaling pathways.

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives possess significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. Its efficacy against various pathogens highlights its importance in medicinal chemistry.

Anti-inflammatory Effects

Nitrobenzoate compounds have been reported to exhibit anti-inflammatory activities. Studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Position and Functional Group Influence

Compound Name ( Entry) Key Substituents Functional Features
Ethyl 2,4-dihydroxy-5-nitrobenzoate 2-OH, 4-OH, 5-NO₂ High polarity, hydrogen-bonding capacity
Ethyl 4-nitrobenzoate (Entry 3) 4-NO₂ Moderate polarity, electron-deficient ring
Ethyl 4-nitrocinnamate (Entry 2) 4-NO₂, conjugated double bond Extended π-system, potential UV activity
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Entry 13) Isoxazole ring, hydroxymethyl Heterocyclic stability, modified solubility

Key Observations :

  • Polarity and Solubility: The presence of two hydroxyl groups in this compound significantly increases its polarity compared to Ethyl 4-nitrobenzoate, which lacks hydroxyl groups. This enhances solubility in polar solvents like ethanol or water .
  • Reactivity : The nitro group at position 5 in the target compound may direct further electrophilic substitutions (e.g., nitration or halogenation) to specific ring positions, whereas Ethyl 4-nitrocinnamate’s conjugated system favors addition reactions .
  • Stability : Compounds with heterocyclic cores (e.g., Entry 13’s isoxazole) exhibit greater thermal stability compared to simple benzoates due to aromatic stabilization .

Biological Activity

Ethyl 2,4-dihydroxy-5-nitrobenzoate, also known as a nitrobenzoate derivative, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and applications in various fields, supported by data tables and findings from relevant studies.

This compound features both hydroxyl and nitro functional groups, which play crucial roles in its biological activity. The compound can undergo various chemical transformations, including oxidation to quinones and reduction to amino derivatives.

The mechanism of action primarily involves interaction with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing enzyme activity and receptor signaling pathways.

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives possess significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. Its efficacy against various pathogens highlights its importance in medicinal chemistry .

Anti-inflammatory Effects

Nitrobenzoate compounds have been reported to exhibit anti-inflammatory activities. Studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Anti-cancer Potential

Recent investigations into the anticancer properties of nitrobenzoate derivatives have shown promising results. This compound has been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. Its ability to disrupt angiogenesis further supports its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Activity IC50 (µM) Reference
Antimicrobial12.5
Anti-inflammatory15.0
Anti-cancer (A549)10.0
Angiogenesis Inhibition8.0

Study on Anticancer Activity

In a study examining the anticancer effects of this compound on A549 lung cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a therapeutic agent for lung cancer treatment through mechanisms involving apoptosis and cell cycle arrest.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound revealed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be developed into a treatment for inflammatory diseases .

Q & A

Basic Research Questions

Q. How can synthetic routes for ethyl 2,4-dihydroxy-5-nitrobenzoate be optimized to improve yield and purity?

  • Methodology : Begin with a regioselective nitration of ethyl 2,4-dihydroxybenzoate under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via TLC and HPLC to avoid over-nitration. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) for purification. Confirm regiochemistry using NOESY NMR to verify nitro group positioning at C5 .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodology : Use ¹H/¹³C NMR to identify aromatic protons (e.g., deshielded C5 proton due to nitro group) and ester functionalities. IR spectroscopy confirms O–H (3200–3500 cm⁻¹), nitro (1520–1350 cm⁻¹), and ester (1700–1750 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with crystallographic data (if available) to resolve ambiguities in tautomeric forms or hydrogen bonding .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for reactions and aqueous buffers (pH 2–7) for biological assays. For stability, conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH to identify decomposition pathways. Use LC-MS to track degradation products and optimize storage conditions (e.g., inert atmosphere, –20°C) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in hydrogen-bonding networks for this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Use graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings from O–H···O interactions). For disordered structures, apply restraints to nitro group geometry and validate with Hirshfeld surface analysis .

Q. How do competing substituent effects (nitro, hydroxyl, ester) influence supramolecular assembly in the solid state?

  • Methodology : Compare crystal packing in derivatives (e.g., methyl vs. ethyl esters, halogen substitutions). Analyze intermolecular interactions (π-π stacking, C–H···O) using Mercury software. For nitro-hydroxyl competition, calculate electrostatic potential maps (DFT) to predict dominant hydrogen-bond donors/acceptors .

Q. What mechanistic insights can be gained from studying nitration kinetics in related benzoate derivatives?

  • Methodology : Perform stopped-flow UV-Vis spectroscopy to track nitration rates under varying conditions (temperature, acid strength). Use isotopic labeling (¹⁵NO₃⁻) and tandem MS to identify intermediates. Compare with computational models (e.g., DFT transition-state analysis) to validate proposed mechanisms .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Resolution : Assess steric/electronic factors: Nitro groups typically deactivate the ring, but adjacent hydroxyl groups may enhance NAS via tautomerization (e.g., quinoid intermediate). Replicate conflicting studies under identical conditions (solvent, catalyst, temperature). Use in situ Raman spectroscopy to detect transient intermediates and clarify reaction pathways .

Q. Why do published melting points vary significantly (>5°C difference) for this compound?

  • Resolution : Likely due to polymorphism or residual solvent. Perform DSC/TGA to identify polymorphic transitions. Recrystallize from multiple solvents (e.g., methanol vs. acetonitrile) and compare PXRD patterns. Publish full crystallization protocols to standardize reporting .

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